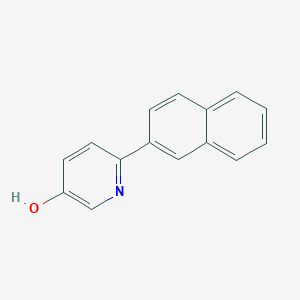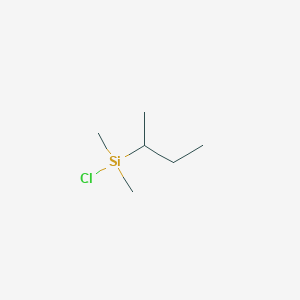
1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate (IBPDC) is an organic compound with a molecular formula of C14H24N2O4. It is a white solid with a melting point of 95-97°C. IBPDC is a derivative of the piperazine family and is a key component of many organic synthesis processes. It is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. IBPDC has been studied extensively for its diverse range of applications, and its synthesis and mechanism of action are well-understood.
Aplicaciones Científicas De Investigación
1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate has been studied extensively for its diverse range of applications. It has been used in the synthesis of many different compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and other materials. Additionally, 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate has been studied for its potential applications in drug delivery systems and as a catalyst for organic reactions.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate is not completely understood. However, it is believed to act as an electrophile in the reaction with 1-tert-butyl-4-isobutylpiperazine (IBP). The reaction occurs in an aqueous solution at a temperature of 70°C, and the product is a white solid with a melting point of 95-97°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate are not yet fully understood. However, it has been shown to have some effects on the body. In animal studies, 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have some effects on the central nervous system, including an increase in neuron activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate in lab experiments include its low cost and its availability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The main limitation of using 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate in lab experiments is that it is not completely understood. Therefore, there is a risk of unexpected results.
Direcciones Futuras
There are many potential future directions for research into 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate. These include further research into its biochemical and physiological effects, its potential applications in drug delivery systems, and its use as a catalyst for organic reactions. Additionally, further research into its mechanism of action and its potential to be used as a building block for the synthesis of various compounds is needed. Finally, research into its potential applications in the fields of agriculture and medicine is also needed.
Métodos De Síntesis
1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate can be synthesized by the reaction of 1-tert-butyl-4-isobutylpiperazine (IBP) and 1,4-dicarboxylic acid. In this reaction, the 1,4-dicarboxylic acid acts as the electrophile and the IBP acts as the nucleophile. The reaction is carried out in an aqueous solution at a temperature of 70°C. The reaction is complete in 4 hours, and the product is a white solid with a melting point of 95-97°C.
Propiedades
IUPAC Name |
4-O-tert-butyl 1-O-(2-methylpropyl) piperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-11(2)10-19-12(17)15-6-8-16(9-7-15)13(18)20-14(3,4)5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKHLDJPLKKSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)






![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)

